Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is an organic compound with the molecular formula . This compound is a derivative of pyrrolidinone and is recognized for its significance in various fields, including medicinal chemistry and pharmacology. It serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with neurological applications, such as Levetiracetam and its analogues .
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be sourced from chemical suppliers and is classified under organic compounds due to its carbon-based structure. It falls within the category of esters, which are formed from the reaction of alcohols with acids. The compound is also categorized as a pyrrolidine derivative, which contributes to its biological activity .
The synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be achieved through several methods, including:
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and enhance yields. Advanced purification techniques such as distillation and crystallization are utilized to obtain high-purity products suitable for pharmaceutical applications.
The molecular structure of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate features a pyrrolidinone ring attached to a butanoate moiety. The three-dimensional arrangement of atoms within this molecule has been elucidated through crystallographic studies, revealing that the pyrrolidinone ring adopts a half-chair conformation .
Key structural data includes:
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate participates in several chemical reactions:
The primary mode of action for Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific biological targets, notably through enantioselective hydrolysis catalyzed by bacterial strains such as Tsukamurella tyrosinosolvens E105. This process leads to the formation of (S)-2-(2-oxopyrrolidin-1-yl)butyric acid, which has significant pharmacological properties .
The interaction with enzymes during hydrolysis suggests that environmental factors such as temperature and pH play critical roles in influencing the compound's stability and bioavailability .
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is typically characterized by:
Key chemical properties include:
The compound's reactivity profile allows it to participate in various synthetic transformations, making it valuable in organic synthesis .
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate finds applications in several scientific domains:
The 2-oxopyrrolidine (γ-lactam) scaffold represents a privileged structure in drug design due to its favorable physicochemical properties, metabolic stability, and versatile interactions with biological targets. Saturated nitrogen-containing heterocycles like pyrrolidinone offer enhanced three-dimensional coverage compared to flat aromatic systems, enabling optimal exploration of pharmacophore space. This characteristic stems from pseudorotation—a conformational flexibility allowing the ring to adopt multiple energetically accessible states—and the presence of up to four stereogenic centers that facilitate precise chiral interactions with enantioselective proteins [5]. Pyrrolidinone derivatives are extensively represented in natural products (e.g., Salinosporamide A) and FDA-approved drugs spanning anticonvulsants, antipsychotics, and nootropics [6] [9]. Their structural diversity arises from functionalization at the lactam nitrogen, α-carbons, or through ring fusion/extension strategies [5].
The 2-oxopyrrolidine ring confers critical pharmacophoric advantages:
Table 1: Physicochemical Properties of 2-Oxopyrrolidine vs. Related Scaffolds
Parameter | 2-Oxopyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
LogP | 0.459 | 0.750 | 3.000 |
PSA (Ų) | 16.464 | 13.964 | 0 |
HBD/HBA | 1/2 | 1/1 | 0/0 |
CI_LogS | 0.809 | -0.542 | -2.709 |
Bioactivity correlation studies reveal that C-3/C-4 substitutions on the pyrrolidinone ring modulate potency. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives exhibit MIC values as low as 0.073 mg/mL against S. aureus due to synergistic effects of the ketone and succinimide moieties [1].
Succinimide (pyrrolidine-2,5-dione) derivatives pioneered the first-generation antiepileptic drugs (AEDs). Key milestones include:
Table 2: Evolution of Key Pyrrolidinone/Succinimide Therapeutics
Compound | Structure | Indication | Year | Key Innovation |
---|---|---|---|---|
Ethosuximide | 2,5-Dioxo-3-ethyl-3-methylpyrrolidine | Absence seizures | 1958 | C-2 dialkyl substitution |
Methsuximide | N-Methyl-2-phenylsuccinimide | Refractory epilepsy | 1957 | N-alkylation + C-2 aryl |
Levetiracetam | (S)-2-(2-Oxopyrrolidin-1-yl)butanamide | Partial seizures | 1999 | Chirality + 2-oxo group |
Lurasidone | Benzisothiazole-fused succinimide | Schizophrenia | 2010 | Spirocyclic succinimide |
Recent applications span antivirals (tecovirimat), antipsychotics (lurasidone), and oncology (tivantinib), demonstrating the scaffold’s adaptability [6].
This compound (CAS 358629-53-5) integrates three pharmacophoric elements:
Table 3: Functional Group Contributions to Bioactivity
Group | Role | Example in Analogues |
---|---|---|
2-Oxopyrrolidine | H-bonding, conformational lock | Levetiracetam (SV2A binding) |
Ester (COOEt) | Metabolic lability, solubility | Prodrug activation (e.g., valproate) |
Chiral α-Carbon | Enantioselective target engagement | (S)-Enantiomer specificity in AEDs |
Synthetic routes typically involve:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7